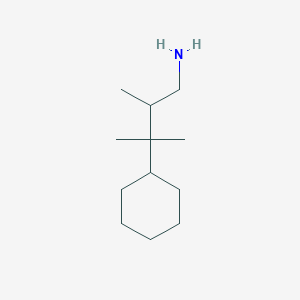
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide is a complex organic compound, featuring a combination of pyridazinyl and thiophene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials:
6-phenylpyridazin-3-ol
2-bromoethylamine
Thiophene-2-carboxylic acid
Coupling reagents (e.g., EDC, DCC)
Step-by-Step Synthesis:
Step 1: Synthesis of 2-((6-phenylpyridazin-3-yl)oxy)ethylamine:
React 6-phenylpyridazin-3-ol with 2-bromoethylamine under basic conditions (e.g., K2CO3) to form the ether linkage.
Step 2: Synthesis of N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide:
Couple 2-((6-phenylpyridazin-3-yl)oxy)ethylamine with thiophene-2-carboxylic acid using coupling reagents like EDC or DCC in the presence of a base (e.g., DIPEA) to form the carboxamide linkage.
Industrial Production Methods
While the exact industrial processes may vary, large-scale production typically involves optimizing the reaction conditions to enhance yield and purity, employing continuous flow reactors, and using automated systems for precise control over temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation:
The thiophene ring can undergo oxidation using common oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction:
The carboxamide group can be reduced to the corresponding amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution:
The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nitration with HNO3/H2SO4, sulfonation with H2SO4/SO3, halogenation with Br2/FeBr3.
Major Products
Oxidation: Thiophene-2-carboxamide sulfoxide or sulfone.
Reduction: 2-(2-((6-phenylpyridazin-3-yl)oxy)ethylamino)thiophene.
Substitution: Nitro, sulfo, or halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
Chemistry
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide is utilized in the development of novel synthetic methodologies and catalysts, due to its unique structural features that facilitate diverse chemical transformations.
Biology
Medicine
Research into this compound's medicinal properties suggests potential applications as an anti-inflammatory or anticancer agent. Its interaction with specific molecular targets may lead to the development of new therapeutic agents.
Industry
In industrial applications, this compound can serve as a precursor for the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile reactivity and functional group compatibility.
Mecanismo De Acción
The mechanism by which N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of an enzyme, blocking substrate access and inhibiting catalytic activity. The compound's specific interactions with biological pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide:
Features a benzamide instead of a thiophene carboxamide.
N-(2-((6-methylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide:
Has a methyl group on the pyridazine ring.
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)furan-2-carboxamide:
Contains a furan ring instead of a thiophene ring.
Uniqueness
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide is unique due to the combined presence of the phenylpyridazinyl and thiophene rings, which impart distinctive electronic and steric properties
Propiedades
IUPAC Name |
N-[2-(6-phenylpyridazin-3-yl)oxyethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-17(15-7-4-12-23-15)18-10-11-22-16-9-8-14(19-20-16)13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYIBDDEVZXYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B2988820.png)

![2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2988823.png)


![(E)-4-(Dimethylamino)-N-[3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propyl]but-2-enamide](/img/structure/B2988826.png)

![2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2988832.png)
![N-(3-chlorophenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)

![2-Fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-4-carboxamide](/img/structure/B2988836.png)

![N-(3,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2988838.png)
